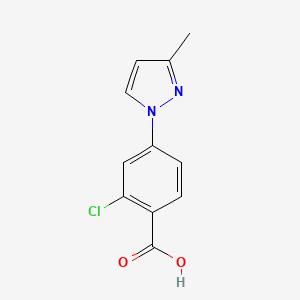

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

The compound 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. The tert-butyl group attached to the pyrazole ring indicates a steric hindrance that could influence the compound's reactivity and physical properties. The presence of a methoxyphenyl group suggests potential for interactions with various biological targets due to the aromatic ring's ability to engage in pi-stacking and hydrophobic interactions.

Synthesis Analysis

The synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been reported using a novel and efficient route, which includes a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further functionalization . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control, which can then react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been studied using single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational methods such as density functional theory (DFT) have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data . The X-ray crystal structure of a related pyrazolotriazepine derivative has also been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 1,5-diaminopyrazole derivatives towards electrophiles has been explored, leading to the formation of various products such as pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines, which are valuable in different applications including as photographic couplers . The condensation reactions of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with different aldehydes in the presence of drying agents like magnesium sulfate have been shown to yield N-pyrazolyl imines, which are key intermediates for the synthesis of other pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be inferred from related compounds. For instance, the formation of hydrogen-bonded chains and aggregates in crystalline structures has been observed, which could affect the solubility and stability of the compounds . The influence of substituents on the hydrogen-bonded structures has been noted, with minor changes in substituents leading to significant differences in the hydrogen-bonded arrangements . Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that could be present in similar pyrazole compounds .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives are primarily researched for their synthesis and structural properties. The compound exhibits diverse reactivity, making it a valuable intermediate in the synthesis of various pyrazole derivatives, each with unique structural characteristics and potential applications in material science and pharmaceuticals.

Synthesis Techniques : An efficient one-pot, two-step synthesis methodology has been developed for related pyrazole derivatives. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized through a solvent-free condensation/reduction reaction sequence, emphasizing operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).

Structural Characterization : The compound and its analogs are subjects of extensive structural analysis, often using techniques like FTIR-ATR, NMR experiments, and EIMS. Structural analyses reveal intricate details such as hydrogen-bonded chains and dimers, highlighting the compound's potential in forming stable molecular structures, which can be critical in materials science and drug design (Abonía et al., 2007).

Biological Applications

While explicit data on the biological applications of this compound itself is limited, its structural analogs have been explored for various biological activities. These studies often focus on understanding the bioactivity of pyrazole derivatives, potentially guiding the application of this compound in similar contexts.

- Drug Design and Pharmacology : Pyrazole derivatives are noted for their versatility in drug design due to their involvement in multiple pharmacological profiles. Research into similar compounds, like the tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, showcases the role of such structures as intermediates in the synthesis of target molecules, indicating the potential of this compound in medicinal chemistry (Zhang et al., 2022).

Material Science and Chemical Properties

Pyrazole derivatives, by virtue of their chemical structure, also hold significance in material science, particularly in the development of compounds with unique electronic and structural properties.

- Nonlinear Optical Studies and Spectral Analysis : Certain pyrazole derivatives have been synthesized and analyzed for their structural and nonlinear optical properties. For instance, studies involving compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlight the importance of such structures in understanding intramolecular charge transfer and designing materials with significant nonlinear optical properties (Tamer et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)